2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid
Overview
Description
“2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid” is a compound that has a molecular formula of C9H6N2O2S and a molecular weight of 206.22 g/mol . It is a derivative of thiophene, which is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives, including “2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid”, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid” includes a pyrimidine ring attached to a thiophene ring via a carbon atom. The carboxylic acid group is attached to the fourth carbon of the pyrimidine ring .Chemical Reactions Analysis
Thiophene derivatives, including “2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid”, are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Fluorescent Labeling Reagents
Thiophene derivatives have been used to design novel fluorescent labeling reagents. For example, a reagent was synthesized for labeling fatty acids successfully in various analytical chemistry applications .
Anti-Cancer Research
Some thiophene derivatives have shown potential in anti-cancer research, inducing nuclear features such as chromatin fragmentation and nuclei condensation, which are important in studying cancer cell behaviors .
Anti-Breast Cancer Activities
Derivatives of thiophene have been evaluated for their in vivo anti-breast cancer activities using a breast cancer mouse xenograft model, indicating their potential therapeutic applications .
Anti-Fibrotic Activities
Thiophene-based compounds have been synthesized and evaluated for their anti-fibrotic activities in vitro, which could be significant for treating fibrotic diseases .
Biological Activity
Thiophene-based analogs are considered a potential class of biologically active compounds, with a variety of biological effects being explored for medicinal chemistry advancements .
Medicinal Chemistry
Thiophene and its substituted derivatives play an essential role in medicinal chemistry, serving as anchors for chemists to produce combinatorial libraries and search for lead molecules with therapeutic importance .
Mechanism of Action
Target of Action
2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs, including “2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry.
properties
IUPAC Name |
2-thiophen-2-ylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)6-3-4-10-8(11-6)7-2-1-5-14-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXKKFIBZATRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)pyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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